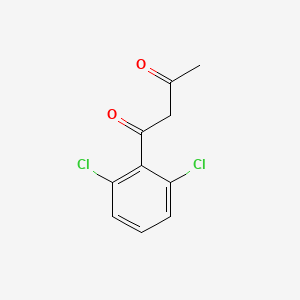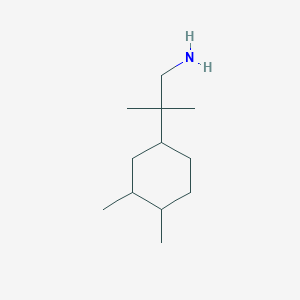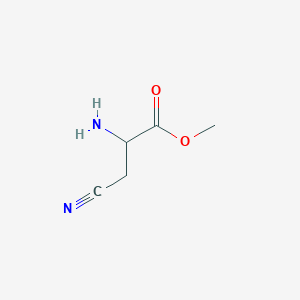
Methyl 2-amino-3-cyanopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-cyanopropanoate is an organic compound with the molecular formula C5H8N2O2 It is a derivative of cyanoacetic acid and is characterized by the presence of both an amino group and a cyano group attached to a propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-cyanopropanoate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:
Reaction with Ammonia: Methyl cyanoacetate is reacted with ammonia in a solvent such as methanol or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to yield this compound.
Reaction with Amines: Alternatively, methyl cyanoacetate can be reacted with primary or secondary amines to produce the corresponding N-substituted derivatives of this compound. This reaction is often conducted under reflux conditions with a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Methyl 2-amino-3-cyanopropanoate undergoes various chemical reactions, including:
Substitution Reactions:
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Cyclization Reactions: The presence of both amino and cyano groups makes it a suitable precursor for the synthesis of heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Condensation: Aldehydes or ketones are commonly used in the presence of acid or base catalysts to promote condensation.
Cyclization: Cyclization reactions often require specific catalysts or heating to achieve the desired heterocyclic structures.
Major Products Formed
The major products formed from these reactions include substituted derivatives, imines, enamines, and various heterocyclic compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Methyl 2-amino-3-cyanopropanoate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It serves as an intermediate in the production of fine chemicals, dyes, and polymers.
作用機序
The mechanism of action of methyl 2-amino-3-cyanopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the cyano group allows for interactions with nucleophilic sites, while the amino group can form hydrogen bonds or participate in proton transfer reactions. These interactions can influence various molecular pathways and cellular processes.
類似化合物との比較
Methyl 2-amino-3-cyanopropanoate can be compared with other similar compounds such as:
Methyl 3-cyanopropanoate: Lacks the amino group, making it less versatile in certain reactions.
Methyl 2-amino-3-hydroxypropanoate: Contains a hydroxyl group instead of a cyano group, leading to different reactivity and applications.
β-Cyanoalanine: A naturally occurring amino acid derivative with similar structural features but different biological roles.
特性
分子式 |
C5H8N2O2 |
|---|---|
分子量 |
128.13 g/mol |
IUPAC名 |
methyl 2-amino-3-cyanopropanoate |
InChI |
InChI=1S/C5H8N2O2/c1-9-5(8)4(7)2-3-6/h4H,2,7H2,1H3 |
InChIキー |
PSZRBAMUQMYUBG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


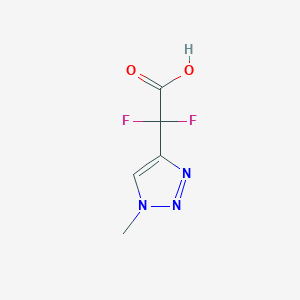
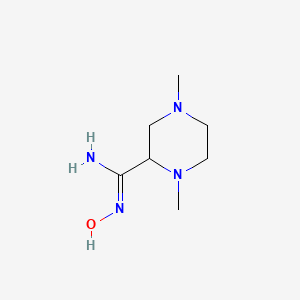
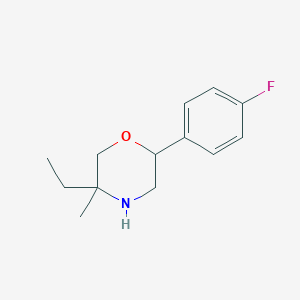
![1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol](/img/structure/B13318272.png)
![4-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13318279.png)

![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13318296.png)
![2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13318303.png)
![1-[5-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13318305.png)


